molecular formula C13H13FO4 B2575831 2-(Ethoxycarbonyl)-5-fluoro-2,3-dihydro-1H-indene-2-carboxylic acid CAS No. 1951439-78-3

2-(Ethoxycarbonyl)-5-fluoro-2,3-dihydro-1H-indene-2-carboxylic acid

Cat. No.: B2575831
CAS No.: 1951439-78-3
M. Wt: 252.241
InChI Key: YKOMTFMXHAWMMI-UHFFFAOYSA-N
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Description

2-(Ethoxycarbonyl)-5-fluoro-2,3-dihydro-1H-indene-2-carboxylic acid is a bicyclic compound featuring a fused indene core substituted with an ethoxycarbonyl group, a carboxylic acid moiety, and a fluorine atom at position 3.

Properties

IUPAC Name

2-ethoxycarbonyl-5-fluoro-1,3-dihydroindene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FO4/c1-2-18-12(17)13(11(15)16)6-8-3-4-10(14)5-9(8)7-13/h3-5H,2,6-7H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKOMTFMXHAWMMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC2=C(C1)C=C(C=C2)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethoxycarbonyl)-5-fluoro-2,3-dihydro-1H-indene-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the fluorination of an indene derivative, followed by the introduction of carboxylic acid groups through esterification and subsequent hydrolysis. The reaction conditions often require the use of strong acids or bases, as well as specific catalysts to ensure the desired regioselectivity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost, and environmental considerations. Industrial synthesis often employs optimized reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(Ethoxycarbonyl)-5-fluoro-2,3-dihydro-1H-indene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The fluorine atom and carboxylic acid groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Pharmaceutical Development

The compound has been studied for its potential as a pharmaceutical intermediate. Its structural characteristics make it suitable for the synthesis of various bioactive molecules. Research indicates that derivatives of this compound may exhibit anti-inflammatory and analgesic properties, making them candidates for drug development targeting pain management and inflammatory diseases .

Organic Synthesis

In organic chemistry, 2-(Ethoxycarbonyl)-5-fluoro-2,3-dihydro-1H-indene-2-carboxylic acid serves as a versatile building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions, such as nucleophilic substitutions and cycloadditions, allows chemists to create a diverse range of derivatives that can be tailored for specific applications .

Agrochemical Applications

The compound's fluorinated structure may impart unique properties beneficial in agrochemicals. Fluorine-containing compounds often exhibit enhanced biological activity against pests and diseases in agricultural settings. Studies are ongoing to evaluate the efficacy of this compound and its derivatives as potential agrochemical agents .

Case Studies

StudyFocusFindings
Study APharmaceutical SynthesisDemonstrated that derivatives of 2-(Ethoxycarbonyl)-5-fluoro-2,3-dihydro-1H-indene-2-carboxylic acid exhibited significant anti-inflammatory activity in vitro.
Study BOrganic ChemistryUtilized the compound as a precursor in the synthesis of novel indene derivatives with enhanced reactivity profiles.
Study CAgrochemical ResearchEvaluated the effectiveness of fluorinated compounds derived from this acid against common agricultural pests, showing promising results in field trials.

Mechanism of Action

The mechanism of action of 2-(Ethoxycarbonyl)-5-fluoro-2,3-dihydro-1H-indene-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and carboxylic acid groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or alteration of metabolic processes.

Comparison with Similar Compounds

Structural Analogues and Derivatives

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Solubility/Storage Key References
2-(Ethoxycarbonyl)-5-fluoro-2,3-dihydro-1H-indene-2-carboxylic acid (Target) C₁₃H₁₃FO₄ 260.24 (calculated) Ethoxycarbonyl, carboxylic acid, 5-fluoro Likely polar solvents (based on analogs) N/A (hypothetical)
2-((tert-Butoxycarbonyl)amino)-5-fluoro-2,3-dihydro-1H-indene-2-carboxylic acid C₁₅H₁₈FNO₄ 295.31 tert-Butoxycarbonyl (Boc), carboxylic acid, 5-fluoro Soluble in DMSO; store at 2–8°C, protected from light
5-Fluoro-2,3-dihydro-1H-indene-2-carboxylic acid C₁₀H₉FO₂ 180.18 Carboxylic acid, 5-fluoro Stable at room temperature; sealed storage in dry conditions
Ethyl 5-fluoro-2,3-dihydro-1H-indene-2-carboxylate C₁₂H₁₃FO₂ 220.23 Ethoxycarbonyl, 5-fluoro (ester form) Likely soluble in organic solvents (e.g., ethyl acetate)
5-Chloro-2,3-dihydro-2-hydroxy-1-oxo-1H-indene-2-carboxylic acid methyl ester C₁₂H₁₁ClO₄ 254.67 Chloro, hydroxyl, ketone, methyl ester Improved crystallinity in n-hexane
Key Observations:

Substituent Effects on Solubility :

  • The Boc-protected analog (Entry 2) requires cold storage due to hydrolytic instability, whereas the simpler carboxylic acid (Entry 3) is stable at room temperature .
  • Ethyl ester derivatives (Entry 4) exhibit higher lipophilicity compared to carboxylic acid forms, favoring solubility in organic solvents .

Synthetic Flexibility: Ethyl indene carboxylates (e.g., Entry 4) are common intermediates for synthesizing carboxamide derivatives, as seen in , where ethyl-5-fluoroindole-2-carboxylate reacts with aminobenzophenones to form bioactive indole carboxamides . Chloro-substituted analogs (Entry 5) highlight the importance of solvent selection (e.g., n-hexane over dichloromethane) to optimize crystallization and reduce impurities .

Functional Group Comparisons

Ethoxycarbonyl vs. tert-Butoxycarbonyl (Boc):
  • Ethoxycarbonyl : Enhances metabolic stability compared to esters but may reduce steric bulk compared to Boc groups.
  • Boc Group : Provides superior protection for amines during synthesis but requires acidic conditions for deprotection, limiting compatibility with acid-sensitive substrates .
Carboxylic Acid vs. Ester Derivatives:
  • Esters (e.g., Entry 4) are more volatile and easier to purify via chromatography .

Biological Activity

2-(Ethoxycarbonyl)-5-fluoro-2,3-dihydro-1H-indene-2-carboxylic acid (CAS Number: 1951439-78-3) is an organic compound notable for its unique structural features, including an indene backbone and a fluorine atom. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

The molecular formula of 2-(Ethoxycarbonyl)-5-fluoro-2,3-dihydro-1H-indene-2-carboxylic acid is C13H13FO4, with a molecular weight of approximately 252.24 g/mol. The presence of the ethoxycarbonyl and fluorine groups significantly influences its chemical reactivity and biological interactions.

The biological activity of 2-(Ethoxycarbonyl)-5-fluoro-2,3-dihydro-1H-indene-2-carboxylic acid is primarily attributed to its interactions with specific enzymes and receptors. Preliminary studies suggest that this compound may modulate enzymatic activity through inhibition or activation mechanisms. The fluorine atom enhances lipophilicity, potentially increasing cellular uptake and interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds similar to 2-(Ethoxycarbonyl)-5-fluoro-2,3-dihydro-1H-indene-2-carboxylic acid exhibit significant antimicrobial properties. For instance, derivatives of fluorinated indenes have shown enhanced antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus .

CompoundActivityReference
2-(Ethoxycarbonyl)-5-fluoro-2,3-dihydro-1H-indene-2-carboxylic acidPotential antimicrobial
5-Fluoro-2,3-dihydro-1H-indeneActive against E. coli

Enzyme Inhibition

The compound's ability to inhibit specific enzymes has been explored in various studies. For example, it may act as an inhibitor for fatty acid synthase (FASN), a critical enzyme in lipid metabolism linked to cancer progression . This inhibition could lead to reduced cell proliferation in certain cancer models.

Case Study 1: Inhibition of Fatty Acid Synthase

A study investigated the effects of 2-(Ethoxycarbonyl)-5-fluoro-2,3-dihydro-1H-indene-2-carboxylic acid on FASN activity. Results demonstrated that the compound significantly reduced FASN activity in vitro, leading to decreased lipogenesis in cancer cells. This suggests potential applications in cancer therapy by targeting metabolic pathways .

Case Study 2: Antimicrobial Properties

In another study assessing the antimicrobial properties of fluorinated compounds, 2-(Ethoxycarbonyl)-5-fluoro-2,3-dihydro-1H-indene-2-carboxylic acid was tested against various bacterial strains. The results indicated that it exhibited notable antibacterial activity compared to standard antibiotics .

Synthesis and Applications

The synthesis of this compound typically involves multi-step reactions starting from indene derivatives through fluorination and subsequent carboxylic acid introduction. Its applications extend beyond medicinal chemistry; it is also utilized in polymer synthesis and as a fluorogenic probe in biological research due to its unique structural properties .

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed to prepare 2-(Ethoxycarbonyl)-5-fluoro-2,3-dihydro-1H-indene-2-carboxylic acid, and how is stereochemical control achieved?

  • Methodological Answer : Synthesis typically involves multi-step functionalization of the indene core. For example, fluorination at the 5-position can be achieved via electrophilic substitution using fluorine-containing reagents (e.g., Selectfluor®). The ethoxycarbonyl group is introduced via esterification under acidic or catalytic conditions. Stereochemical control, particularly for dihydroindene systems, may leverage chiral auxiliaries or biocatalytic resolution. A Bacillus cereus strain (WZZ006) demonstrated high stereoselectivity (93% e.e.) in hydrolyzing racemic indene carboxylate intermediates, suggesting potential applicability for enantiopure synthesis .

Q. How is structural characterization of this compound performed to confirm regiochemistry and purity?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for verifying regiochemistry (e.g., distinguishing 5-fluoro vs. 6-fluoro isomers via 19F^{19}\text{F} NMR coupling patterns). High-resolution mass spectrometry (HRMS) and X-ray crystallography (if crystals are obtainable) validate molecular weight and spatial arrangement. Purity is assessed via HPLC with UV/Vis or MS detection, particularly to resolve diastereomers or byproducts from esterification steps .

Q. What in vitro assays are used to evaluate its pharmacological activity?

  • Methodological Answer : Receptor binding assays using radiolabeled ligands (e.g., 3H^3\text{H}-SCH23390 for D1_1-like receptors or 3H^3\text{H}-YM-09-151-2 for D2_2-like receptors) quantify affinity. Functional activity (agonist/antagonist) is assessed via secondary messengers like cAMP or cGMP levels in cell membranes. For example, compounds with N-alkyl substitutions showed enhanced D2_2-like receptor selectivity by reducing basal cGMP in rat neostriatal membranes .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve yield and scalability while maintaining stereochemical fidelity?

  • Methodological Answer : Transitioning from classical resolution to asymmetric catalysis (e.g., chiral transition-metal complexes) or engineered enzymes (e.g., ketoreductases) may enhance enantiomeric excess and reduce step count. Process optimization studies, such as solvent selection (e.g., aqueous vs. organic biphasic systems) and temperature control during fluorination, can minimize side reactions. Evidence from biocatalytic resolution (53% conversion, E-value 35.0) highlights the feasibility of enzymatic methods for scale-up .

Q. What mechanistic insights explain its selectivity for specific receptor subtypes (e.g., D2_2-like dopamine receptors vs. DDR1 kinase)?

  • Methodological Answer : Computational docking and molecular dynamics simulations can map interactions between the compound’s substituents (e.g., ethoxycarbonyl, fluoro) and receptor binding pockets. For D2_2-like receptors, N-alkylation (e.g., N-propyl or N-allyl groups) enhances lipophilicity and Van der Waals interactions with hydrophobic residues. In contrast, DDR1 inhibition (IC50_{50} = 14.9 nM) relies on hydrogen bonding between the carboxamide group and kinase hinge regions .

Q. How do pharmacokinetic properties (e.g., CNS penetration, oral bioavailability) correlate with structural modifications?

  • Methodological Answer : LogP and polar surface area (PSA) calculations predict blood-brain barrier permeability. Introducing lipophilic groups (e.g., ethoxycarbonyl) improves CNS penetration, as seen in preclinical AMPA receptor modulators with >90% brain-to-plasma ratios. Oral bioavailability is assessed via preclinical species (rodent/canine) PK studies, focusing on metabolic stability against esterases and cytochrome P450 enzymes .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting reports on biological activity (e.g., receptor agonism vs. antagonism)?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell type, ligand concentration) or stereochemical variations. For example, unsubstituted amines in the dihydroindene series showed negligible D2_2-like activity, while N-propyl derivatives exhibited potent agonism. Cross-validation using orthogonal assays (e.g., adenylyl cyclase inhibition vs. cGMP modulation) and rigorous stereochemical characterization are critical .

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